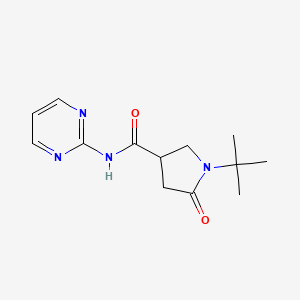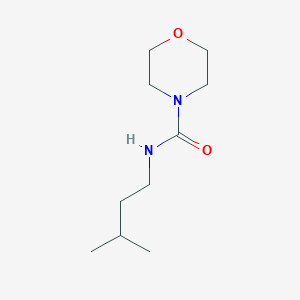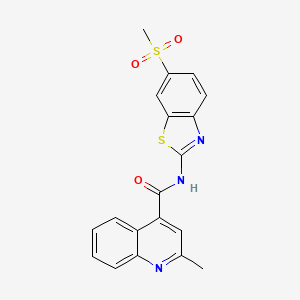![molecular formula C20H18F3N3O2S B14958975 [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B14958975.png)
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound with the molecular formula C20H18F3N3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone typically involves the reaction of 3-methoxyphenylpiperazine with 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as a receptor ligand in various biological systems.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors in the central nervous system.
Mechanism of Action
The mechanism of action of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar structure used to manage hypertension.
Uniqueness
[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and methoxy groups, along with the benzothiazole moiety, contribute to its high affinity for certain receptors and its potential therapeutic applications .
Properties
Molecular Formula |
C20H18F3N3O2S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-15-4-2-3-14(12-15)25-7-9-26(10-8-25)18(27)13-5-6-16-17(11-13)29-19(24-16)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
MTKMTFOCCYGCMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B14958895.png)
![Ethyl 2-{[(benzylsulfonyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14958899.png)
![ethyl 3-{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14958905.png)

![N-(4-methoxyphenyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B14958915.png)


![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958933.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14958935.png)

![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958941.png)
![1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone](/img/structure/B14958951.png)

![N-(5-Ethoxymethyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide](/img/structure/B14958988.png)
